(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its systematic name reflects its intricate structure, which includes a benzyl group and a hydroxyl group attached to a hexahydropyrrolo framework. The compound is classified under the category of heterocyclic compounds, specifically as a derivative of pyrazine, which is notable for its diverse biological activities.
The synthesis of (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves several steps that incorporate both traditional organic synthesis techniques and modern methodologies.
The molecular formula for (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is , with a molar mass of approximately 260.29 g/mol.
O=C1NCC(=O)N2C[C@H](O)C[C@@H]12
The reactivity of (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be explored through various chemical reactions:
The mechanism by which (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its biological effects involves:
The physical and chemical properties of (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione include:
The applications of (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione are primarily in scientific research:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.:
CAS No.: